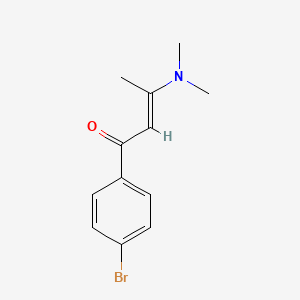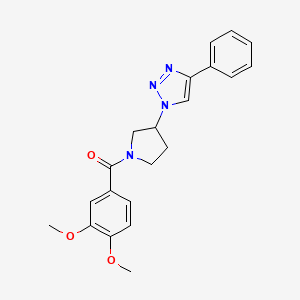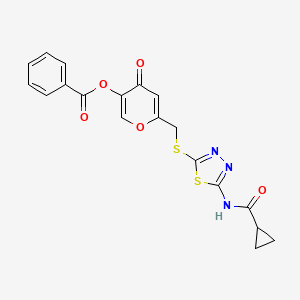![molecular formula C7H12N2O B3010932 rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1825377-73-8](/img/structure/B3010932.png)
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a type of bicyclic compound. Bicyclic compounds are a type of organic compound with two fused rings. The structure of these compounds can vary greatly, leading to a wide range of physical and chemical properties .
Synthesis Analysis
The synthesis of bicyclic compounds often involves complex organic reactions. The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis
Bicyclic compounds have a unique structure with two fused rings. This structure can have a significant impact on the compound’s physical and chemical properties. The exact structure would depend on the specific atoms and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving bicyclic compounds can be quite complex and varied. The exact reactions would depend on the specific structure and functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. Bicyclic compounds can have a wide range of properties depending on these factors .Applications De Recherche Scientifique
PET Imaging in Mice
Gao et al. (2012) conducted a study on the potential use of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives as PET tracers for α7 nicotinic acetylcholine receptors (α7-nAChR) in mice. Their research focused on radiosynthesis, biodistribution, and the ability of these compounds to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs (Gao et al., 2012).
Cytotoxic Activity Against Tumor Cell Lines
Geiger et al. (2007) investigated the cytotoxic activity of certain rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives against human tumor cell lines, particularly small cell lung cancer cell line A-427. This research provided insights into the potential of these compounds in cancer therapy (Geiger et al., 2007).
Crystal Structure Analysis
Weber et al. (2001) analyzed the crystal structure of compounds related to rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, providing valuable information on molecular distortions and structural properties, which is crucial for understanding the reactivity and potential applications of these compounds (Weber et al., 2001).
σ1 Receptor Affinity and Cytotoxicity
Holl et al. (2009) explored the σ1 receptor affinity and cytotoxicity of 6,8-diazabicyclo[3.2.2]nonane derivatives, including rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one. Their research highlighted the potential of these compounds in interacting with σ1 receptors and inhibiting the growth of tumor cell lines (Holl et al., 2009).
Local Anesthetic Activity and Low Toxicity
Malmakova et al. (2021) synthesized novel derivatives of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one and investigated their biological activity and toxicity. They found that these compounds exhibit local anesthetic activity with low toxicity, which was recommended for further pharmacological study (Malmakova et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIHDSEMFBJJK-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)
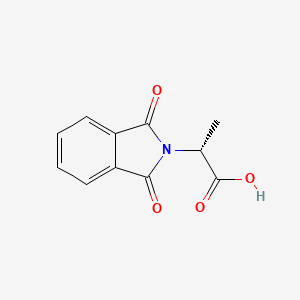



![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
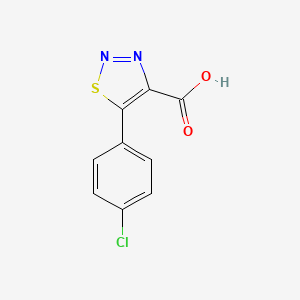
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)
